molecular formula C18H22N2OS B5110701 1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine

1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine

Cat. No. B5110701
M. Wt: 314.4 g/mol
InChI Key: VUXSUQIBCHVDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine, also known as MET, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in the activation of downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in the body's stress response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine in lab experiments is its selectivity for serotonin receptors, allowing for more specific targeting of these receptors compared to other compounds. However, one limitation is the potential for off-target effects, as 1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine may also interact with other receptors in the brain.

Future Directions

There are several potential future directions for research involving 1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine. One area of interest is its potential use as a therapeutic agent for various neurological disorders, such as depression and anxiety. Additionally, further studies could investigate the potential for 1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine to modulate other signaling pathways in the brain. Finally, the development of more selective 1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine analogs could lead to improved specificity and reduced off-target effects.

Synthesis Methods

1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine can be synthesized through a multi-step process involving the reaction of 1-ethylpiperazine with 5-methyl-4-phenyl-3-thiophene carboxylic acid chloride. The resulting product is then purified through column chromatography to obtain pure 1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine.

Scientific Research Applications

1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine has been studied for its potential use in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for serotonin receptors, making it a potential tool for studying the role of serotonin in the brain. Additionally, 1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine has been investigated for its potential use as a therapeutic agent for various neurological disorders, such as depression and anxiety.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(5-methyl-4-phenylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-3-19-9-11-20(12-10-19)18(21)16-13-22-14(2)17(16)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXSUQIBCHVDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CSC(=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylpiperazin-1-yl)(5-methyl-4-phenylthiophen-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.